2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine
CAS No.:
Cat. No.: VC18342367
Molecular Formula: C9H6Cl2N6
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl2N6 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 2,6-dichloro-9-(1-methylpyrazol-4-yl)purine |
| Standard InChI | InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3 |
| Standard InChI Key | TUMYZSXRMYKNMG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
The compound belongs to the purine family, characterized by a bicyclic aromatic ring system fused with a pyrazole moiety. Key structural and molecular properties include:
The pyrazole ring at position 9 introduces steric and electronic effects that influence reactivity and binding interactions in biological systems.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions:
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Core Purine Functionalization: Starting from 2,6-dichloropurine, Mitsunobu or Ullmann-type reactions introduce the pyrazole moiety .
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Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Used to attach substituted pyrazoles under mild conditions .
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Purification: Column chromatography (e.g., CHCl₃/MeCN gradients) yields the final product with ~29–48% efficiency .
Key Reaction Conditions
Physicochemical Properties
Stability and Solubility
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Solubility: Soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water.
Spectroscopic Data
Biological and Pharmacological Applications
Kinase Inhibition
The compound serves as a precursor in synthesizing CDK12/CDK13 inhibitors, which are critical for cancer therapy. Derivatives demonstrate submicromolar IC₅₀ values in breast and liver cancer cell lines .
Epigenetic Modulation
Future Directions
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